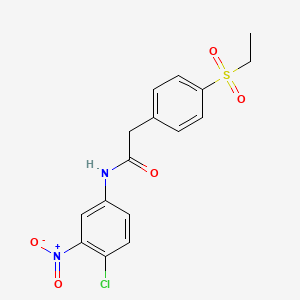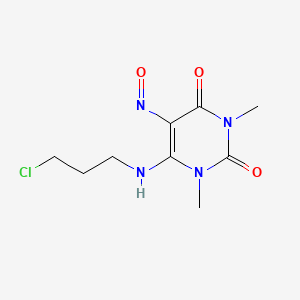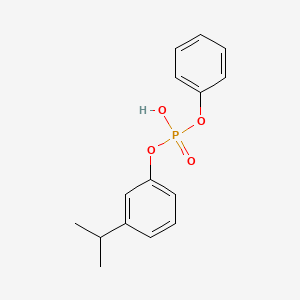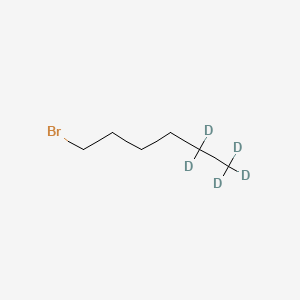
1-Bromohexane-5,5,6,6,6-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromohexane-5,5,6,6,6-D5 is an isotopically labeled compound of 1-Bromohexane. It is a stable isotope-labeled compound, which means that certain hydrogen atoms in the molecule have been replaced with deuterium (D), a stable isotope of hydrogen. This compound is often used in scientific research for various applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromohexane-5,5,6,6,6-D5 can be synthesized through the bromination of hexane-5,5,6,6,6-D5. The reaction typically involves the use of hydrogen bromide (HBr) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction proceeds via a free-radical mechanism, leading to the formation of the desired bromoalkane .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromohexane-5,5,6,6,6-D5 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Grignard Reactions: It can form Grignard reagents when reacted with magnesium in anhydrous ether.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) are often used.
Grignard Reactions: Magnesium turnings in anhydrous ether are used to form the Grignard reagent.
Major Products Formed
Substitution Reactions: The major products are typically the corresponding substituted alkanes.
Elimination Reactions: The major products are alkenes.
Grignard Reactions: The major products are organomagnesium compounds, which can be further reacted to form various alcohols, acids, and other compounds.
Scientific Research Applications
1-Bromohexane-5,5,6,6,6-D5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the synthesis of other deuterated compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Bromohexane-5,5,6,6,6-D5 depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. In Grignard reactions, the compound forms a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds .
Comparison with Similar Compounds
1-Bromohexane-5,5,6,6,6-D5 can be compared with other similar compounds such as:
1-Bromohexane: The non-deuterated version of the compound.
1-Bromobutane: A shorter chain bromoalkane.
1-Bromododecane: A longer chain bromoalkane.
2-Bromohexane: A positional isomer with the bromine atom on the second carbon.
2-Bromobutane: A shorter chain positional isomer.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies requiring stable isotopes .
Properties
Molecular Formula |
C6H13Br |
|---|---|
Molecular Weight |
170.10 g/mol |
IUPAC Name |
6-bromo-1,1,1,2,2-pentadeuteriohexane |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2 |
InChI Key |
MNDIARAMWBIKFW-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCBr |
Canonical SMILES |
CCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


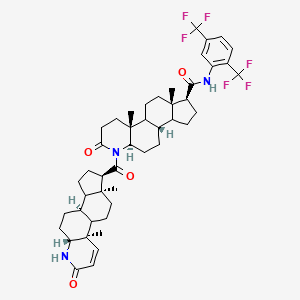

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)

![methyl 8-(methylthio)-4-morpholin-4-yl-2-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13856171.png)

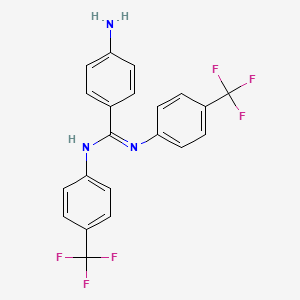
![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)

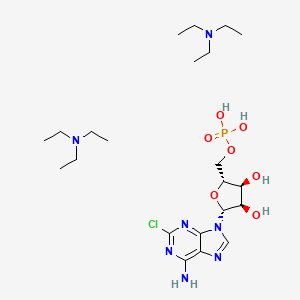
![3-[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropoxy]benzoic acid](/img/structure/B13856196.png)
